molecular formula C14H20N2O2 B596924 Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate CAS No. 1245649-33-5

Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate

Cat. No.: B596924
CAS No.: 1245649-33-5
M. Wt: 248.326
InChI Key: XPQDOUKRHNPOQO-UHFFFAOYSA-N
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Description

Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol It is characterized by the presence of a benzyl group, a methyl group, and a pyrrolidin-3-ylmethyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate typically involves the reaction of benzyl chloroformate with methyl(pyrrolidin-3-ylmethyl)amine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to ensure the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate is unique due to the combination of its benzyl, methyl, and pyrrolidin-3-ylmethyl groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

benzyl N-methyl-N-(pyrrolidin-3-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-16(10-13-7-8-15-9-13)14(17)18-11-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQDOUKRHNPOQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCNC1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696724
Record name Benzyl methyl[(pyrrolidin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245649-33-5
Record name Benzyl methyl[(pyrrolidin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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